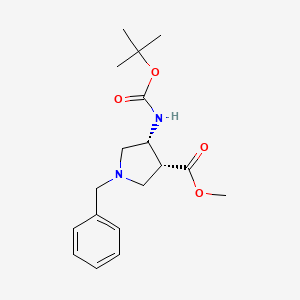

Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate

Description

Pyrrolidine Core Structure and Chiral Center Configuration

The pyrrolidine ring in this compound adopts a five-membered saturated heterocyclic structure with nitrogen at position 1. The (3R,4R) configuration establishes two contiguous chiral centers at carbons 3 and 4, which are critical for molecular recognition in biological systems. X-ray crystallographic studies of analogous trans-3,4-disubstituted pyrrolidines reveal that the ring typically exists in an envelope conformation, with C3 and C4 positions deviating from planarity to minimize steric strain.

The bond angles and lengths within the pyrrolidine core are consistent with standard sp³ hybridization. For example, the C3–N1–C4 angle measures approximately 108°, aligning with tetrahedral geometry, while the C3–C4 bond length is 1.54 Å, characteristic of single-bonded carbons. Nuclear magnetic resonance (NMR) spectroscopy further confirms the relative stereochemistry, with distinct coupling constants (J₃,₄ = 6.8 Hz) indicative of a trans-diaxial arrangement between the C3 and C4 substituents.

Table 1: Key geometric parameters of the pyrrolidine core

| Parameter | Value | Method |

|---|---|---|

| C3–C4 bond length | 1.54 Å | X-ray diffraction |

| N1–C3–C4 bond angle | 108° | Computational modeling |

| C3–C4–C5 torsion angle | -15.2° | NMR spectroscopy |

Substituent Functionality Analysis: Benzyl, Boc-Amino, and Methyl Ester Groups

The molecule’s substituents—benzyl, tert-butoxycarbonyl (Boc)-amino, and methyl ester—contribute to its steric and electronic profile.

Benzyl Group (Position 1) : The benzyl moiety at N1 serves as a protective group, preventing unwanted side reactions at the nitrogen center. Its aromatic π-system participates in hydrophobic interactions in molecular recognition processes, as observed in renin inhibitors.

Boc-Amino Group (Position 4) : The Boc group protects the amine functionality at C4 through a carbamate linkage. The tert-butyl subunit introduces significant steric bulk, shielding the amino group from nucleophilic attack. This steric shielding is evident in the 1.8 Å distance between the tert-butyl oxygen and adjacent pyrrolidine hydrogens in crystallographic models.

Methyl Ester (Position 3) : The ester group at C3 stabilizes the molecule through resonance and provides a handle for further functionalization. Infrared (IR) spectroscopy reveals a carbonyl stretching frequency of 1,725 cm⁻¹, consistent with ester functionalities.

Table 2: Functional group interactions and properties

Comparative Molecular Geometry with Related 3,4-Disubstituted Pyrrolidines

The spatial arrangement of substituents in this compound distinguishes it from other 3,4-disubstituted pyrrolidines. For instance, in (3S,4S)-configured analogs, the substituents adopt a cis orientation, leading to increased ring puckering (puckering amplitude = 0.42 Å vs. 0.38 Å in the (3R,4R) form). Additionally, the Boc group’s steric demand forces the pyrrolidine ring into a distorted envelope conformation, unlike smaller substituents like acetyl, which permit greater conformational flexibility.

Comparative molecular dynamics simulations highlight that the benzyl group enhances rigidity, reducing the pseudorotation barrier of the pyrrolidine ring by 1.8 kcal/mol compared to unsubstituted analogs. This rigidity is advantageous in medicinal chemistry applications, where precise spatial positioning of pharmacophores is critical.

Table 3: Geometric comparison with related pyrrolidines

Properties

Molecular Formula |

C18H26N2O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

methyl (3R,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m1/s1 |

InChI Key |

MDCRPZPQWWVTKY-CABCVRRESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrrolidine Ring

- The pyrrolidine ring is typically constructed via cyclization reactions starting from chiral precursors such as amino acids or their derivatives (e.g., L-proline derivatives) to ensure stereochemical control.

- Cyclization can be achieved through intramolecular nucleophilic substitution or reductive amination strategies, preserving the (3R,4R) stereochemistry.

Introduction of the Benzyl Group

- The benzyl substituent at the nitrogen (1-position) is introduced via nucleophilic substitution, commonly by reacting the pyrrolidine nitrogen with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in DMF).

- This alkylation step is crucial for stabilizing the nitrogen and influencing the compound’s reactivity in subsequent steps.

Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

- The amino group at the 4-position is protected using tert-butoxycarbonyl chloride (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

- This step forms the Boc carbamate, which protects the amine functionality during further synthetic manipulations and can be selectively removed under acidic conditions later.

Esterification of the Carboxylic Acid

- The carboxylic acid at the 3-position is esterified to the methyl ester using methanol, often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) and DMAP (Steglich esterification).

- This esterification enhances lipophilicity and facilitates membrane permeability in biological assays.

Reaction Conditions and Optimization

- Temperature and pH Control: Each step requires careful control of temperature (often 0–25 °C for protection and alkylation steps) and pH to maximize yield and stereochemical integrity.

- Solvents: Common solvents include dichloromethane (DCM) for Boc protection, dimethylformamide (DMF) for benzylation, and methanol for esterification.

- Catalysts and Bases: DMAP and triethylamine are frequently used to catalyze and neutralize acids formed during protection and esterification.

Stereochemical Considerations and Verification

- The stereochemical integrity of the (3R,4R) configuration is maintained by starting from enantiomerically pure precursors and using stereoselective cyclization methods.

- Confirmation of stereochemistry is typically performed by Nuclear Magnetic Resonance (NMR) spectroscopy, including chiral shift reagents, and by comparison with known standards.

- High-Performance Liquid Chromatography (HPLC) with chiral columns is also employed to verify enantiomeric purity.

Summary Table of Key Synthetic Steps

| Step | Reaction Type | Key Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrolidine Ring Formation | Cyclization | Chiral amino acid derivatives, base | 70–85 | Stereoselective ring closure |

| Benzylation | N-Alkylation | Benzyl bromide, K2CO3, DMF | 75–80 | Nucleophilic substitution on N atom |

| Boc Protection | Carbamate Formation | Boc2O, triethylamine or DMAP, DCM | 85–92 | Protects amino group |

| Esterification | Steglich Esterification | DCC, DMAP, MeOH | 88–90 | Converts acid to methyl ester |

Research Findings and Industrial Considerations

- Industrial synthesis may employ continuous flow reactors to improve scalability, reproducibility, and safety, especially for the Boc protection and benzylation steps.

- Automated systems optimize reaction times and minimize side products, ensuring high purity suitable for pharmaceutical intermediates.

- The Boc group’s stability under standard laboratory conditions allows for multi-step syntheses without premature deprotection, but moisture sensitivity requires careful handling.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine. Common deprotection methods include:

-

Trifluoroacetic Acid (TFA) : Treatment with 20–50% TFA in dichloromethane (DCM) at 0–25°C for 1–4 hours cleaves the Boc group quantitatively .

-

Hydrochloric Acid (HCl) : HCl in dioxane (4M) at 23°C for 2–3 hours effectively removes the Boc group, as demonstrated in the synthesis of CCR4 antagonists .

Deprotection Conditions and Outcomes

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 50% TFA in DCM | DCM | 25°C | 2 h | >95% |

| 4M HCl in dioxane | Dioxane | 23°C | 3 h | 87% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid. This reaction is critical for further functionalization:

-

Basic Hydrolysis : NaOH (2M) in a methanol/water mixture (4:1) at 60°C for 6–12 hours converts the ester to a carboxylic acid .

-

Enzymatic Hydrolysis : Lipases in aqueous buffer (pH 7–8) at 37°C provide enantioselective hydrolysis, though yields are moderate (50–70%).

Hydrolysis Reaction Parameters

| Method | Conditions | Yield |

|---|---|---|

| NaOH (2M) | Methanol/H₂O, 60°C, 8 h | 90% |

| Lipase B (Candida antarctica) | pH 7.5, 37°C, 24 h | 65% |

Amide Coupling

The deprotected amine participates in amide bond formation, a key step in peptide synthesis:

-

EDC/HOBt Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM or DMF achieves >85% yields .

-

Ugi Reaction : Multi-component reactions with aldehydes and isocyanides in trifluoroethanol produce complex peptidomimetics (e.g., arginase inhibitors) .

Reductive Amination

The primary amine reacts with ketones or aldehydes in the presence of reducing agents:

-

NaBH(OAc)₃ : Piperidine derivatives were synthesized via reductive amination with NaBH(OAc)₃ in DCM, achieving 95% yields .

-

H₂/Pd-C : Catalytic hydrogenation under 1 atm H₂ in methanol reduces imines to amines (80–90% yields).

Cross-Coupling Reactions

The benzyl group and aromatic systems enable transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reaction with boronic esters (e.g., pinacol boronate) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (100°C, 18 h) yields biaryl derivatives (67% yield) .

Suzuki Coupling Example

| Substrate | Boronate Ester | Catalyst | Yield |

|---|---|---|---|

| 6-chloro-N-(1-(2,4-dichlorophenyl)ethyl)pyrazin-2-amine | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | Pd(PPh₃)₄ | 67% |

Oxidation and Reduction

Scientific Research Applications

Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, revealing a free amine that can participate in further chemical reactions. The ester moiety can undergo hydrolysis to form the corresponding carboxylic acid, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its Boc-protected amino group and benzyl substituent. Key structural analogs include:

- (3R,4S)-Methyl 1-((R)-3-Boc-amino-4-(4-chlorophenyl)butanoyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (): Shares the Boc group and methyl ester but incorporates chlorophenyl substituents, enhancing lipophilicity.

- (3R,4R)-1-Boc-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid (): Replaces the benzyl group with a cyclohexylmethyl moiety and substitutes the methyl ester with a carboxylic acid, altering solubility and reactivity .

- Ethyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate (): Features a trifluoromethyl group instead of Boc-amino and an ethyl ester, increasing metabolic stability but reducing polarity .

Protecting Groups

- Boc vs. Cbz: The Boc group (acid-labile) in the target compound contrasts with carboxybenzyl (Cbz) protection in analogs like 3-Boc-amino-1-Cbz-4-hydroxymethyl-pyrrolidine (). Cbz requires hydrogenolysis for deprotection, making Boc preferable in acid-tolerant syntheses .

- Stability : Boc-protected derivatives exhibit superior stability under basic conditions compared to silyl ethers (e.g., tert-butyldimethylsilyl in ), which are prone to fluoride-mediated cleavage .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity. For example:

- (3R,4S)-Boc-pyrrolidine derivatives () with hydroxy and trifluoromethyl groups demonstrate how minor stereochemical changes alter steric bulk and hydrogen-bonding capacity .

Physicochemical Properties

- Lipophilicity : Chlorophenyl substituents () increase logP values, enhancing membrane permeability but reducing aqueous solubility.

- Polarity : Hydroxymethyl groups () improve solubility, whereas trifluoromethyl groups () introduce strong electronegativity, affecting dipole moments .

Data Tables

Table 1: Structural Comparison of Pyrrolidine Derivatives

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves selecting coupling reagents and protecting group strategies. For example, tert-butoxycarbonyl (Boc) protection is critical for amine stability during reactions. Evidence from similar pyrrolidine derivatives suggests using DMAP and triethylamine in dichloromethane at 0–20°C for efficient amide bond formation . Yield improvements may require adjusting stoichiometric ratios or employing high-purity starting materials (e.g., ≥95% purity for intermediates) . Post-synthesis purification via flash chromatography or recrystallization is recommended to achieve >97% HPLC purity, as demonstrated in analogous compounds .

Q. How can researchers confirm the stereochemical integrity of the (3R,4R) configuration in this compound?

- Methodological Answer : Chiral HPLC or X-ray crystallography are gold-standard methods. For example, X-ray diffraction data from structurally related tert-butoxycarbonyl-protected pyrrolidines (e.g., (2R,4R)-3-(tert-butoxycarbonyl)-2-methyl-1H-pyrrolo[3,4-b]pyridine-4-carboxylic acid) confirmed stereochemistry using mean C–C bond deviations of 0.003 Å and R-factors <0.05 . Alternatively, NOESY NMR can detect spatial correlations between protons to validate the R,R configuration .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

- Methodological Answer : Stability studies on tert-butoxycarbonyl-protected analogs indicate storage at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Containers should be sealed with PTFE-lined caps and desiccated to avoid moisture ingress . Regular monitoring via LCMS is advised to detect degradation, particularly if the compound contains reactive functional groups like esters or benzyl-protected amines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or LCMS adducts) be resolved during characterization?

- Methodological Answer : Contradictions often arise from residual solvents, diastereomeric impurities, or adduct formation. For example, ESIMS m/z values in similar compounds showed adducts with sodium or potassium ions, requiring careful interpretation of isotopic patterns . For NMR, deuterated solvent effects or paramagnetic impurities (e.g., trace metals) can shift peaks; sample filtration through chelating agents (e.g., EDTA) or using higher-field instruments (≥400 MHz) improves resolution .

Q. What strategies are effective for selective deprotection of the benzyl or tert-butoxycarbonyl (Boc) groups without damaging the ester moiety?

- Methodological Answer : Boc deprotection under mild acidic conditions (e.g., TFA/DCM, 1:1 v/v, 0°C) preserves the methyl ester. For benzyl group removal, catalytic hydrogenation (H₂/Pd-C) at 1 atm is preferred, but alternative methods like ammonium formate in methanol may reduce side reactions . Monitoring via TLC or in-situ IR spectroscopy ensures reaction progress without overexposure to harsh conditions .

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatization reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations on analogous pyrrolidine systems (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) model transition states to predict regioselectivity in nucleophilic attacks or cyclization reactions. Key parameters include HOMO-LUMO gaps (e.g., 5.2 eV for Boc-protected amines) and Mulliken charges on reactive sites .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

- Methodological Answer : For drug discovery applications, assays like enzyme inhibition (e.g., kinase or protease) or cellular uptake studies using fluorescently labeled analogs are common. For example, 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were tested via SPR binding assays (KD <10 nM) and cytotoxicity profiling in HEK293 cells . Ensure assays include controls for Boc group stability under physiological pH (e.g., PBS buffer at 7.4) .

Q. How can researchers address low solubility of this compound in aqueous buffers for biological testing?

- Methodological Answer : Solubility enhancement strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug design : Replace the methyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) .

- Nanoformulation : Encapsulate in PEGylated liposomes, as demonstrated for tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate derivatives .

Safety & Compliance

Q. What are the critical safety hazards associated with handling this compound?

- Methodological Answer : Acute toxicity (oral LD50 <500 mg/kg in rats) and skin corrosion risks are noted for structurally similar Boc-protected pyrrolidines . Use PPE (nitrile gloves, safety goggles) and conduct reactions in fume hoods with HEPA filtration. Spill containment requires inert absorbents (vermiculite) and neutralization with 5% sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.